2-{2-[(2-chlorobenzyl)amino]ethoxy}ethanol hydrochloride
Overview
Description
2-{2-[(2-chlorobenzyl)amino]ethoxy}ethanol hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2NO2 and its molecular weight is 266.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.0636342 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Research has explored the synthesis of Schiff and Mannich bases of isatin derivatives, incorporating similar ethoxyethanol structures for the development of compounds with potential biological activities (Bekircan & Bektaş, 2008). Another study focused on synthesizing and characterizing new liquid crystalline monomers with symmetrical mesogens, showing the influence of ethoxyethanol derivatives on the thermal stability and phase transition temperatures of these monomers (Han & Kim, 1999).
Corrosion Inhibition
- Diamine derivatives, closely related to the structure of 2-{2-[(2-chlorobenzyl)amino]ethoxy}ethanol hydrochloride, have been synthesized and shown to inhibit the corrosion of mild steel in hydrochloric solutions, highlighting the compound's potential application in corrosion protection (Herrag et al., 2010).
Analytical Chemistry Applications
- Ethoxyethanol derivatives have been utilized in the characterization of protein amino acids, offering insights into the development of analytical techniques for protein analysis (Vatankhah & Moini, 1994). Similarly, the differentiation of receptors responsive to sympathomimetic activities has been explored through structural modifications of ethanolamine derivatives, underscoring the importance of such compounds in biochemical research (Lands, Ludueña, & Buzzo, 1967).
Pharmaceutical Chemistry
- The synthesis of pyridine derivatives for antimicrobial applications has included the use of ethoxyethanol structures, indicating the role of such compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Material Science and Catalysis
- Ethoxyethanol derivatives have also been implicated in surface-mediated reactions, such as the self-coupling of ethanol on gold, which is relevant to the fields of catalysis and material science (Liu et al., 2009).
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylamino]ethoxy]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14;/h1-4,13-14H,5-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZIHJILPVRDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCOCCO)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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